molecular formula C11H17NS B1437938 3-[(2-Methylbenzyl)thio]-1-propanamine CAS No. 1082766-46-8

3-[(2-Methylbenzyl)thio]-1-propanamine

Cat. No. B1437938
M. Wt: 195.33 g/mol
InChI Key: VIASPJFUAUDJGB-UHFFFAOYSA-N
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Description

3-[(2-Methylbenzyl)thio]-1-propanamine is a chemical compound that belongs to the class of organic compounds known as amines. It has gained much attention in the field of scientific research and industry. The compound has a CAS Number of 1082766-46-8 and a molecular weight of 195.33 .


Molecular Structure Analysis

The molecular formula of 3-[(2-Methylbenzyl)thio]-1-propanamine is C11H17NS . The InChI Code is 1S/C11H17NS/c1-10-5-2-3-6-11(10)9-13-8-4-7-12/h2-3,5-6H,4,7-9,12H2,1H3 .


Physical And Chemical Properties Analysis

3-[(2-Methylbenzyl)thio]-1-propanamine has a molecular weight of 195.33 . It is a liquid at room temperature .

Scientific Research Applications

Analytical Chemistry and Forensic Applications

3-[(2-Methylbenzyl)thio]-1-propanamine and its derivatives are primarily studied in the field of analytical chemistry, particularly in chromatographic and mass spectral analysis. These compounds are prepared through specific reactions and are identified as regioisomers or positional isomers of other compounds, making them significant in forensic investigations and analytical testing.

  • Analytical Differentiation of Regioisomers:
    • Noggle et al. (1991) and Deruiter et al. (1990) discussed the preparation of 1-(3,4-methylenedioxyphenyl)-3-propanamines from propanoic acid and their analytical differentiation from similar substances like MDA and MDMA. These propanamines serve as regioisomers and can be distinguished by their unique ultraviolet spectra, liquid chromatographic properties, and electron impact mass spectra, which are pivotal in forensic and drug analysis Noggle et al., 1991; Deruiter et al., 1990.

Chemical Synthesis and Reactions

Studies on 3-[(2-Methylbenzyl)thio]-1-propanamine and related compounds also extend to their synthesis, chemical properties, and potential applications in various chemical reactions.

  • Investigation of Nucleophilic Substitution Reactions:

    • Ōae et al. (1983) explored the reactions of 4-methylbenzyl thiocyanate with various nucleophiles, identifying the selective reactivity and preferences of nucleophilic attack, providing insights into the complex secondary reactions that these compounds can undergo. This research elucidates the molecular interactions and reactivity of similar chemical structures Ōae et al., 1983.
  • Development of Chemoenzymatic Routes and Functionalization:

    • Lindhagen et al. (2016) discussed the development of a chemoenzymatic route to (R)-allyl-(3-amino-2-(2-methylbenzyl)propyl)carbamate on a kilogram scale, which highlights the potential for large-scale synthesis and applications of these compounds in various chemical industries Lindhagen et al., 2016.
    • Olesiejuk et al. (2018) synthesized bulky bis(hydroxybenzyl)-N’-(aminopyridyl)propanamines with high potential for functionalization, showcasing the versatility and applicability of these compounds in coordination chemistry and potentially in the development of bioactive materials Olesiejuk et al., 2018.

Structural and Material Sciences

Research also extends to the structural characterization and potential material applications of these compounds, including their interactions at the molecular level and the development of novel materials with specific properties.

  • Structural Characterization and Material Development:
    • Elmas (2017) described the reactions of 2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene with primary amines, leading to the formation of fully substituted tetraalkylamino spirocyclotetraphosphazenes, highlighting the potential applications in material sciences and structural chemistry Elmas, 2017.

Safety And Hazards

For safety information and hazards related to 3-[(2-Methylbenzyl)thio]-1-propanamine, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-[(2-methylphenyl)methylsulfanyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c1-10-5-2-3-6-11(10)9-13-8-4-7-12/h2-3,5-6H,4,7-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIASPJFUAUDJGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652007
Record name 3-{[(2-Methylphenyl)methyl]sulfanyl}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Methylbenzyl)thio]-1-propanamine

CAS RN

1082766-46-8
Record name 1-Propanamine, 3-[[(2-methylphenyl)methyl]thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082766-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{[(2-Methylphenyl)methyl]sulfanyl}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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